molecular formula C6H5BrN4 B13677706 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine

8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B13677706
M. Wt: 213.03 g/mol
InChI Key: BOCGQWUKTXWLDW-UHFFFAOYSA-N
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Description

8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused with a pyrazine ring, with a bromine atom at the 8th position and a methyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine can be achieved through various synthetic routes. One common method involves the reaction of 6-methylpyrazine-2-carboxylic acid with hydrazine hydrate to form 6-methylpyrazine-2-carbohydrazide. This intermediate is then cyclized with bromine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can yield oxides .

Mechanism of Action

The mechanism of action of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes and receptors, such as JAK1, JAK2, and RORγt. These interactions can modulate various cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group at specific positions on the triazolopyrazine ring system contributes to its unique reactivity and biological activity .

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

8-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H5BrN4/c1-4-2-11-6(5(7)10-4)8-3-9-11/h2-3H,1H3

InChI Key

BOCGQWUKTXWLDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC=N2)C(=N1)Br

Origin of Product

United States

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